molecular formula C8H8BrN3O B1382279 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799973-82-2

5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1382279
CAS No.: 1799973-82-2
M. Wt: 242.07 g/mol
InChI Key: KDCYQZGOXATLDS-UHFFFAOYSA-N
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Description

5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 7th position, and a methyl group at the 1st position of the benzo[d][1,2,3]triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:

    Nitration: The starting material, 1-methyl-1H-benzo[d][1,2,3]triazole, undergoes nitration to introduce a nitro group at the desired position.

    Bromination: The nitrated intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Methoxylation: The brominated intermediate is then treated with a methoxylating agent, such as sodium methoxide, to introduce the methoxy group at the 7th position.

    Reduction: Finally, the nitro group is reduced to an amino group, and subsequent cyclization yields the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of acids or bases, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
  • 7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
  • 5-bromo-7-methoxy-1H-benzo[d][1,2,3]triazole

Uniqueness

5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the specific combination of bromine, methoxy, and methyl groups on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-7-methoxy-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-8-6(10-11-12)3-5(9)4-7(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCYQZGOXATLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2OC)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263184
Record name 5-Bromo-7-methoxy-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799973-82-2
Record name 5-Bromo-7-methoxy-1-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799973-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxy-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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